3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimidoindole core with a nitrophenyl and propylsulfanyl substituent
Preparation Methods
The synthesis of 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the pyrimidoindole core is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Addition of the Propylsulfanyl Group: The final step involves the introduction of the propylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the nitrophenyl-substituted pyrimidoindole with a propylthiol derivative under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability.
Chemical Reactions Analysis
3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propylsulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules
Material Science: The compound’s electronic properties may make it useful in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitrophenyl and propylsulfanyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary and require further research to elucidate.
Comparison with Similar Compounds
3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other similar compounds, such as:
3-(4-nitrophenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one: This compound has a methylsulfanyl group instead of a propylsulfanyl group, which may affect its reactivity and biological activity.
3-(4-aminophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-11-27-19-21-16-14-5-3-4-6-15(14)20-17(16)18(24)22(19)12-7-9-13(10-8-12)23(25)26/h3-10,20H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBIZXLMGLJMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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